molecular formula C13H18BClO3 B1433629 (3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1112210-59-9

(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1433629
M. Wt: 268.54 g/mol
InChI Key: XGKRASSKANIIOZ-UHFFFAOYSA-N
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Description

(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known as C5-TMD, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects that make it a useful tool in the laboratory.

Scientific Research Applications

  • Synthesis of Boronic Esters

    • Field : Organic Chemistry
    • Application : Boronic esters, such as 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are often used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
    • Method : The synthesis of boronic esters typically involves the reaction of a suitable organometallic reagent with a trialkyl borate, followed by hydrolysis .
    • Results : The resulting boronic esters can be used in a variety of reactions, including cross-coupling reactions, to form carbon-carbon bonds .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for the borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The resulting pinacol benzyl boronate can be used in further synthetic transformations .
  • Synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

    • Field : Organic Chemistry
    • Application : This compound can be synthesized from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .
    • Method : The exact method of synthesis is not provided, but it likely involves a borylation reaction .
    • Results : The resulting compound can be used in further synthetic transformations .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Method : This process typically involves the use of a suitable catalyst .
    • Results : The resulting glycosyl donors and ligands can be used in further synthetic transformations .
  • Borylation of Alkyl or Aryl Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for the borylation of alkyl or aryl alkynes and alkenes .
    • Method : This process typically involves the use of transition metal catalysts .
    • Results : The resulting pinacol benzyl boronate can be used in further synthetic transformations .
  • Synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • Field : Organic Chemistry
    • Application : This compound can be synthesized from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .
    • Method : The exact method of synthesis is not provided, but it likely involves a borylation reaction .
    • Results : The resulting compound can be used in further synthetic transformations .

properties

IUPAC Name

[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKRASSKANIIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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